Tert-butyl 3-isocyanatopropanoate

Description

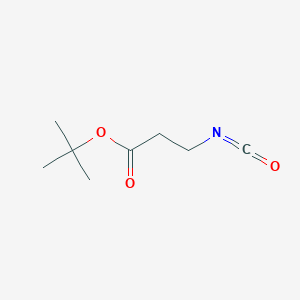

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNFFMRMBNUHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-55-6 | |

| Record name | tert-butyl 3-isocyanatopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-isocyanatopropanoate: Properties, Synthesis, and Applications

Introduction

Tert-butyl 3-isocyanatopropanoate is a bifunctional organic compound of increasing interest to researchers, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive isocyanate group at one end and a sterically hindered tert-butyl ester at the other, makes it a valuable building block for the synthesis of a wide array of complex molecules and functional materials. The isocyanate moiety serves as a highly reactive electrophile, readily forming stable covalent bonds with nucleophiles such as amines and alcohols. The tert-butyl ester group, conversely, offers a protected carboxylic acid functionality that is stable under many reaction conditions but can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

PART 1: Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | PubChem |

| Molecular Weight | 171.19 g/mol | PubChem |

| CAS Number | 87794-58-7 | PubChem |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: Approx. 200-220 °C | - |

| Density | Predicted: Approx. 1.0 g/mL | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest key signals in its spectroscopic data that would confirm its identity.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, characteristic absorption band for the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹. Another prominent feature would be the carbonyl stretch (C=O) of the tert-butyl ester at around 1730-1750 cm⁻¹.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would likely display a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm. The two methylene groups of the propanoate backbone would appear as triplets, with the one adjacent to the ester carbonyl at a higher chemical shift (around 2.5-2.7 ppm) than the one adjacent to the isocyanate group (around 3.5-3.7 ppm).[3][4]

-

¹³C NMR : Key signals would include the isocyanate carbon at around 120-125 ppm, the ester carbonyl carbon at approximately 170-172 ppm, the quaternary carbon of the tert-butyl group around 80-82 ppm, and the methyl carbons of the tert-butyl group near 28 ppm.[5]

-

PART 2: Synthesis and Reactivity

Plausible Synthetic Route

A practical and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, tert-butyl 3-aminopropanoate. The conversion of the primary amine to an isocyanate is a well-established transformation in organic chemistry.

Caution: Phosgene and its derivatives are highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Preparation of the Amine Salt : Dissolve tert-butyl 3-aminopropanoate hydrochloride (1 equivalent) in an inert, anhydrous solvent such as toluene or o-dichlorobenzene.[6][7]

-

Phosgenation : Cool the solution to 0-5 °C. A solution of phosgene (or a safer equivalent like triphosgene) in the same solvent (1.1-1.5 equivalents) is then added dropwise while maintaining the low temperature.[8][9] The reaction typically proceeds through a carbamoyl chloride intermediate.[10]

-

Thermal Decomposition : After the initial reaction, the mixture is gradually heated to 80-120 °C.[6] This promotes the elimination of hydrogen chloride (HCl) from the carbamoyl chloride intermediate to yield the desired isocyanate. The progress of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the amine N-H stretches and the appearance of the strong isocyanate peak.

-

Work-up and Purification : After the reaction is complete, excess phosgene and HCl are removed by purging with an inert gas (e.g., nitrogen).[11] The solvent is then removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Caption: Plausible synthetic workflow for this compound.

Given the hazards associated with phosgene, several phosgene-free methods for the synthesis of isocyanates from amines have been developed and could be adapted for the preparation of this compound. These methods often involve the use of reagents like carbonyldiimidazole (CDI) or the dehydration of in situ formed carbamic acids.[12][13][14]

Core Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and predictable reactivity of its two functional groups.

The carbon atom of the isocyanate group is highly electrophilic and readily undergoes nucleophilic attack.[10][15]

-

Reaction with Alcohols : In the presence of an alcohol, this compound will form a stable carbamate (urethane) linkage. This reaction is often catalyzed by tertiary amines or organotin compounds.

-

Reaction with Amines : Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This reaction is typically faster than the reaction with alcohols.[16]

-

Reaction with Water : Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine and carbon dioxide.[10] This highlights the importance of using anhydrous conditions when handling and reacting isocyanates.

Caption: Key reactions of the isocyanate functional group.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid.

-

Stability : It is generally stable to a wide range of nucleophilic and basic conditions.[17]

-

Deprotection : The tert-butyl group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with zinc bromide (ZnBr₂).[18][19][20] This selective deprotection allows for the unmasking of the carboxylic acid at a desired stage in a synthetic sequence.

PART 3: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile linker molecule in the design and synthesis of complex bioactive compounds and materials.[21][22]

-

Bioconjugation : The isocyanate group can be used to covalently attach the molecule to proteins, peptides, or other biomolecules containing free amine or hydroxyl groups. The tert-butyl ester end can then be deprotected to reveal a carboxylic acid, which can be further functionalized or used to modulate the solubility and pharmacokinetic properties of the conjugate.[23]

-

Drug Discovery : In the synthesis of small molecule therapeutics, this compound can act as a spacer to connect different pharmacophores. The propanoate chain provides a flexible linker, and the protected carboxylic acid offers a handle for subsequent chemical modifications.[24]

-

Polymer and Materials Science : this compound can be used as a monomer or a surface modifying agent in the development of functional polymers and materials. The isocyanate group can react with hydroxyl- or amine-functionalized surfaces or polymer backbones, while the ester group can be later hydrolyzed to introduce carboxylic acid functionalities, altering the material's properties such as hydrophilicity or serving as sites for further chemical reactions.

PART 4: Safety and Handling

As there is no specific safety data sheet for this compound, the safety precautions for the closely related and highly reactive compound, tert-butyl isocyanate, should be strictly followed.

-

Toxicity : Isocyanates are generally toxic by inhalation and can cause severe respiratory irritation and sensitization.[25] They are also irritating to the skin and eyes.

-

Flammability : Tert-butyl isocyanate is a flammable liquid.[25]

-

Reactivity Hazards : Reacts with water to release carbon dioxide, which can cause pressure buildup in closed containers. It can also react exothermically with a variety of nucleophiles.[10]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator with an appropriate cartridge for organic vapors and isocyanates is recommended.

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

References

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

-

Isocyanate. Wikipedia. [Link]

-

Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space. [Link]

- Preparation of isocyanates.

-

Isocyanate-based multicomponent reactions. RSC Advances. [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine. [Link]

-

Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

How can I deprotect esters using TFA?. ResearchGate. [Link]

-

Bifunctional Linkers: The Versatile Backbone of Molecular Design. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]

-

Bifunctional linkers. CD Biosynsis. [Link]

-

How To Get Isocyanate?. PubMed Central. [Link]

- Non-phosgene route to the manufacture of organic isocyanates.

-

Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PubMed Central. [Link]

-

General approach to prepare polymers bearing pendant isocyanate groups. Nature. [Link]

-

Green non-phosgene process for manufacturing isocyanates. ResearchGate. [Link]

-

Isocyanate Reactions. Poliuretanos. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

How To Get Isocyanate?. ACS Omega. [Link]

-

Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. PubMed. [Link]

- Process for preparing isocyanates by phosgenation of amines in the liquid phase.

- Synthesis method of tert-butyl isocyanate.

-

tert-Butyl isocyanide. PubChem. [Link]

-

ISOCYANIDE SYNTHESIS. DTIC. [Link]

-

tert-Butyl isocyanate. PubChem. [Link]

-

Industrial synthesis method of tert-butyl isocyanate. Patsnap. [Link]

-

tert-Butyl 3-aminopropanoate. PubChem. [Link]

-

Industrial synthesis method of tert-butyl isocyanate. Patsnap. [Link]

-

Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

Tert-butyl 3-aminopropanoate hydrochloride. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butylisocyanate(1609-86-5) IR Spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]

- 5. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 16. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 22. Application of Linkers in Chemical Biology [bldpharm.com]

- 23. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 3-isocyanatopropanoate: Synthesis, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of tert-butyl 3-isocyanatopropanoate, a bifunctional molecule with significant potential in drug development, bioconjugation, and materials science. Due to its specialized nature, publicly available data is limited, and a specific CAS number is not readily found in major chemical databases. The PubChem Compound ID (CID) for this substance is 44721307.[1] This document will, therefore, synthesize information based on the well-established chemistry of its constituent functional groups—the tert-butyl ester and the isocyanate—to provide a robust framework for its synthesis, handling, and application.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structure that combines a sterically hindered ester group with a highly reactive isocyanate moiety. This duality makes it a valuable reagent for introducing a protected carboxylic acid functionality via a reactive handle.

Molecular Formula: C₈H₁₃NO₃[1]

Structure:

The tert-butyl ester group provides steric hindrance, which can influence reaction kinetics and offers a means of chemical protection that can be removed under specific acidic conditions.[2] The isocyanate group is a powerful electrophile, known for its rapid and efficient reaction with nucleophiles.[3]

A table of predicted and known physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 171.19 g/mol | Calculated |

| Monoisotopic Mass | 171.08954 Da | PubChem[1] |

| XlogP (Predicted) | 1.8 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Synthesis of this compound

A plausible and efficient synthesis of this compound starts from the commercially available precursor, tert-butyl 3-aminopropanoate (CAS No. 15231-41-1).[4] The key transformation is the conversion of the primary amine to an isocyanate. Phosgenation is a common industrial method for this conversion, but for laboratory scale, safer alternatives like triphosgene are often preferred.

Experimental Protocol: Synthesis via Phosgenation

Caution: Phosgene and its derivatives are extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

-

Dissolution: Dissolve tert-butyl 3-aminopropanoate hydrochloride in an inert, dry aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Phosgenation: Cool the solution to 0 °C in an ice bath. Add a solution of triphosgene (approximately 0.33 equivalents) in the same solvent dropwise. A non-nucleophilic base (e.g., triethylamine or proton sponge) is often added to neutralize the HCl generated.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic strong isocyanate peak (~2250-2275 cm⁻¹).

-

Workup: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then carefully removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. This functional group readily reacts with a wide range of nucleophiles.

-

Reaction with Amines: Forms stable urea linkages. This is a highly efficient reaction often used in bioconjugation and polymer synthesis.[5]

-

Reaction with Alcohols and Phenols: Forms carbamate linkages. The reaction is typically slower than with amines and may require a catalyst.[5]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3] This highlights the need for anhydrous conditions during synthesis and storage.

-

Reaction with Thiols: Forms thiocarbamate linkages.[5]

The tert-butyl ester is stable to basic and weakly acidic conditions but can be cleaved with strong acids (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid.[2] This property is extensively used in peptide synthesis and for creating prodrugs.

Handling and Storage: this compound should be handled in a moisture-free environment under an inert atmosphere. It should be stored in a tightly sealed container in a cool, dry place.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile tool in several areas of drug development and biomedical research.

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. This compound can be used to create such linkers. The isocyanate group can react with a nucleophilic site on the drug molecule, while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to the antibody. The use of ester-based linkers can influence the stability and release profile of the drug.

The diagram below illustrates a conceptual workflow for its use in ADC development.

Sources

- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. tert-Butyl 3-aminopropanoate | C7H15NO2 | CID 4192171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism and Application of Tert-butyl 3-isocyanatopropanoate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-isocyanatopropanoate is a heterobifunctional crosslinking reagent of significant utility in chemical biology and drug development. Its unique structure, featuring a highly reactive isocyanate group and a latent carboxylic acid protected as a tert-butyl ester, enables a two-stage conjugation strategy. This guide provides an in-depth analysis of the reagent's core mechanism of action, detailing the kinetics and selectivity of the isocyanate reaction, the subsequent acid-labile deprotection of the ester, and the practical application of this chemistry in advanced bioconjugation protocols. By explaining the causality behind experimental choices, this document serves as a technical resource for scientists seeking to leverage this versatile linker in their research.

Introduction: The Dual-Reactivity Framework

In the field of bioconjugation—the covalent linking of molecules for therapeutic or diagnostic purposes—reagents with orthogonal reactivity are invaluable.[1] this compound fits this profile perfectly. It possesses two key functional groups with distinct and controllable reaction pathways:

-

The Isocyanate Group (-N=C=O): An electrophilic moiety that reacts readily and selectively with primary nucleophiles, most notably the ε-amino group of lysine residues on proteins.[2][3]

-

The Tert-butyl Ester Group (-COOtBu): A robust protecting group for a carboxylic acid.[4] It is stable under the mild conditions required for the isocyanate reaction but can be efficiently cleaved under acidic conditions to reveal a new reactive handle for subsequent modifications.[5]

This dual nature allows for a sequential "click-and-reveal" approach to building complex molecular architectures, such as antibody-drug conjugates (ADCs) or sophisticated biological probes.[6]

Core Mechanism of Action: A Two-Act Process

The utility of this compound is rooted in two distinct chemical transformations: nucleophilic addition to the isocyanate and acid-catalyzed ester deprotection.

Act I: Covalent Conjugation via the Isocyanate Group

The primary mechanism of action is the reaction of the isocyanate's electrophilic carbon with a nucleophile.[7] In biological applications, the most relevant target is the primary amine (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins.[8]

This reaction proceeds via a nucleophilic addition mechanism to form a highly stable urea bond.[9][10] The stability of this linkage is a key advantage, ensuring the integrity of the resulting conjugate in complex biological environments.[11][12] While other nucleophiles like alcohols (-OH) and thiols (-SH) can react, the reactivity with primary amines is significantly faster, providing a degree of selectivity, especially under controlled pH conditions.[13]

Key Reaction Considerations:

-

Solvent: The reaction must be performed in anhydrous aprotic solvents (e.g., DMSO, DMF) to prevent the competing hydrolysis of the isocyanate, which leads to the formation of an unstable carbamic acid that decomposes into an amine and CO₂, an unproductive side reaction.[7]

-

pH: The reaction with amines is most efficient under mild alkaline conditions (typically pH 7.5-8.5), where the target lysine residues are deprotonated and thus more nucleophilic.[8]

-

Stoichiometry: A molar excess of the isocyanate reagent is often used to drive the reaction to completion, though the optimal ratio must be determined empirically to avoid excessive or non-specific labeling.[8]

Figure 1: Reaction of this compound with a protein's primary amine.

Act II: Unmasking the Carboxylic Acid

Once the initial conjugation is complete and the product is purified, the latent carboxylic acid is revealed by removing the tert-butyl protecting group. This is reliably achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[4][5]

The deprotection mechanism involves protonation of the ester's carbonyl oxygen by TFA, which facilitates the cleavage of the carbon-oxygen bond.[4] This generates the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[14] The t-butyl cation is subsequently neutralized, often by deprotonation to form the volatile gas isobutylene or by reaction with the trifluoroacetate anion.[15][16]

Key Deprotection Considerations:

-

Reagent: Neat TFA or a solution of TFA in a solvent like dichloromethane (DCM) is typically used.

-

Scavengers: If the conjugated molecule contains sensitive functional groups (e.g., tryptophan), scavengers may be added to the TFA solution to trap the reactive t-butyl cation and prevent side reactions.[5]

-

Volatiles: The reaction produces volatile byproducts (isobutylene, CO₂ if any carbamate was formed), so it should not be performed in a sealed system.[14]

Experimental Workflow: Two-Stage Protein Modification

The following protocol outlines a general procedure for labeling a protein with a reporter molecule (e.g., a fluorescent dye or a drug) using this compound as a heterobifunctional linker. This workflow highlights the practical application of its dual-reactivity mechanism.

Figure 2: A two-stage bioconjugation workflow utilizing the linker's dual reactivity.

Detailed Protocol Steps

-

Protein Preparation:

-

The protein of interest is buffer-exchanged into an amine-free, alkaline buffer (e.g., phosphate buffer, pH 8.0) to ensure the target lysine residues are nucleophilic.[17]

-

The protein solution should be concentrated and, if possible, lyophilized and resuspended in an anhydrous solvent like DMSO for maximum reaction efficiency.

-

-

Stage 1 Conjugation (Isocyanate Reaction):

-

Purification:

-

The reaction is quenched with a small molecule amine (e.g., Tris or glycine).

-

The resulting conjugate is purified to remove excess linker and byproducts. Size-exclusion chromatography (SEC) is a common and effective method.[17]

-

-

Deprotection (TFA Cleavage):

-

The purified conjugate is lyophilized to remove all aqueous buffer.

-

The dried conjugate is resuspended in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (a scavenger) and incubated for 1-2 hours at room temperature.

-

The TFA is removed under a stream of nitrogen, and the product is precipitated or washed with a cold organic solvent like diethyl ether.

-

-

Stage 2 Conjugation (Carboxylic Acid Reaction):

-

The deprotected conjugate, now featuring a reactive carboxylic acid, is resuspended in a suitable buffer (e.g., MES buffer, pH 6.0).

-

The carboxylic acid is activated using standard carbodiimide chemistry (e.g., EDC and NHS).

-

The second molecule of interest, which must contain a primary amine, is added to the activated conjugate to form a stable amide bond.

-

-

Final Purification and Analysis:

-

The final bioconjugate is purified, typically by SEC, to remove excess reagents from the second stage.

-

The product is characterized using methods such as SDS-PAGE to confirm conjugation, mass spectrometry to determine the final mass and degree of labeling, and functional assays to ensure the protein's activity has been retained.

-

Quantitative Data Summary

While precise kinetic data for this compound is not widely published, the relative reactivity of isocyanates with common biological nucleophiles provides a strong framework for experimental design.

| Functional Group | Nucleophile | Resulting Bond | Relative Reactivity | Bond Stability |

| Primary Amine | R-NH₂ | Urea | +++++ | Very High[11] |

| Secondary Amine | R₂-NH | Urea | +++ | Very High |

| Alcohol | R-OH | Urethane (Carbamate) | ++ | Moderate |

| Thiol | R-SH | Thiocarbamate | + | Moderate |

| Water | H₂O | (Unstable Carbamic Acid) | + | Decomposes |

| (Table adapted from general isocyanate reactivity principles)[3][13] |

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its mechanism of action is a well-defined, two-stage process that offers a high degree of control and stability. By first leveraging the rapid and selective reaction of the isocyanate group with primary amines, a stable urea linkage is formed. Subsequently, the acid-labile tert-butyl ester can be cleanly removed to reveal a carboxylic acid, providing a second, orthogonal point of attachment. This strategic combination of reactivity allows for the construction of complex, well-defined bioconjugates that are essential for advancing modern therapeutics and diagnostics.

References

-

Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. (2016). PubMed. Available at: [Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Available at: [Link]

-

Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. (2016). ACS Publications. Available at: [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Available at: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). StackExchange. Available at: [Link]

-

Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Available at: [Link]

-

Isocyanate. (n.d.). Wikipedia. Available at: [Link]

-

Stabilization of the hindered urea bond through de-tert-butylation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. Available at: [Link]

-

Chemical Characterization of Isocyanate-Protein Conjugates. (n.d.). CDC Stacks. Available at: [Link]

-

Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. (n.d.). RSC Publishing. Available at: [Link]

-

Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. (2019). SciSpace. Available at: [Link]

-

Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. (2019). PubMed. Available at: [Link]

-

Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. (1998). PubMed. Available at: [Link]

-

Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. (2019). PMC - NIH. Available at: [Link]

-

(PDF) Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. (2019). ResearchGate. Available at: [Link]

-

This compound (C8H13NO3). (n.d.). PubChemLite. Available at: [Link]

-

Bioconjugation application notes. (n.d.). Abbexa. Available at: [Link]

-

The different uses of bioconjugation at the CER Groupe. (n.d.). Knok. Available at: [Link]

Sources

- 1. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Dynamic covalent urea bonds and their potential for development of self-healing polymer materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. stacks.cdc.gov [stacks.cdc.gov]

Introduction: The Unique Molecular Architecture of Tert-butyl 3-isocyanatopropanoate

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in Tert-butyl 3-isocyanatopropanoate

This guide provides a detailed exploration of the chemical reactivity of this compound, a versatile bifunctional reagent crucial in modern synthetic chemistry, particularly in the fields of bioconjugation, polymer science, and drug development. We will dissect the intrinsic properties of its isocyanate group, the modulating influence of its molecular structure, and provide practical, field-proven protocols for its application.

This compound, with the linear formula (CH₃)₃CN=C=O, is a molecule that marries two highly valuable functional groups: a reactive isocyanate (-NCO) and a sterically hindered tert-butyl ester. The three-carbon propanoate chain acts as a flexible linker, separating these two moieties and defining their respective operational spheres.

The isocyanate group is a powerful electrophile, primed for reaction with a wide array of nucleophiles.[1] The tert-butyl ester, conversely, serves as a robust protecting group for a carboxylic acid, stable under many conditions but readily removable with mild acid. This orthogonal reactivity makes the molecule an exceptional building block for introducing a latent carboxylic acid functionality onto nucleophile-containing substrates.

Core Principles of Isocyanate Reactivity

The reactivity of the isocyanate functional group (R-N=C=O) is dominated by the pronounced electrophilic character of the central carbon atom. This is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, leading to the formation of stable addition products.

The general order of reactivity with common nucleophiles is a cornerstone of its application:

Primary Amines > Secondary Amines >> Primary Alcohols > Water > Secondary Alcohols

This hierarchy is a direct reflection of the nucleophilicity of the attacking species. Aromatic isocyanates are generally more reactive than aliphatic isocyanates, an effect attributed to the electron-withdrawing nature of the aromatic ring which further enhances the electrophilicity of the isocyanate carbon.[2][3] this compound, being an aliphatic isocyanate, exhibits a more moderate and controllable reactivity profile.

Modulating Factors: Steric and Electronic Effects

The specific reactivity of the isocyanate in this compound is subtly influenced by its molecular environment.

-

Electronic Effect: The ester group, situated two carbons away from the isocyanate, exerts a weak electron-withdrawing inductive effect. This effect, while modest, slightly increases the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate, thereby promoting its reaction with nucleophiles.

-

Steric Hindrance: The bulky tert-butyl group is sufficiently remote from the isocyanate, thanks to the propylene linker, that it poses negligible direct steric hindrance to the approaching nucleophile.[4] This design is critical, as it allows the isocyanate to react freely without the steric impediment that plagues more crowded structures like tert-butyl isocyanate itself.[5]

Key Synthetic Transformations and Mechanistic Insights

The isocyanate group is a gateway to several crucial chemical linkages. Understanding the mechanism and optimal conditions for these reactions is paramount for successful synthesis.

Reaction with Alcohols: The Formation of Carbamates (Urethanes)

The reaction of this compound with an alcohol yields a stable carbamate linkage. This is one of the most common applications in bioconjugation and materials science.

Caption: General workflow for carbamate synthesis.

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. While the reaction can proceed uncatalyzed, particularly with primary alcohols, it is often accelerated by catalysts.

Causality Behind Catalyst Choice: Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents, as such reactions without solvents can be violently exothermic.[5] Tertiary amine bases (e.g., triethylamine) or, more commonly, organotin compounds like dibutyltin dilaurate (DBTDL) are employed. DBTDL is highly effective because the tin atom coordinates with both the isocyanate and the alcohol, bringing them into close proximity and activating them for a more facile reaction.

Reaction with Amines: The Formation of Ureas

The reaction with primary or secondary amines is significantly faster than with alcohols and typically requires no catalyst.[1] This reaction produces a highly stable urea linkage, a common motif in pharmaceuticals and polymers.

Caption: Reaction pathway for urea synthesis.

The higher nucleophilicity of amines compared to alcohols drives this reaction to completion rapidly, often at room temperature. This robust and catalyst-free nature makes it a highly reliable conjugation method.

The Competing Reaction: Hydrolysis with Water

Water presents a significant challenge in isocyanate chemistry. The reaction of an isocyanate with water initially forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[1]

Caption: Isocyanate hydrolysis side reaction.

This newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a symmetric urea, an undesired byproduct. Therefore, maintaining strictly anhydrous conditions is the most critical self-validating control in any experiment involving isocyanates. It is often prudent to use a 5-10% excess of the isocyanate to compensate for any minor hydrolysis that may occur.[6]

Quantitative Data Summary

The following table summarizes the relative reactivity and typical conditions for the reaction of this compound with various nucleophiles.

| Nucleophile Type | Product Linkage | Relative Rate | Typical Catalyst | Typical Temperature |

| Primary Amine | Urea | Very Fast | None required | 0 to 25 °C |

| Secondary Amine | Urea | Fast | None required | 25 °C |

| Primary Alcohol | Carbamate | Moderate | DBTDL or Amine Base | 25 to 60 °C |

| Water | Amine (via Carbamic Acid) | Moderate | None | 25 °C |

| Secondary Alcohol | Carbamate | Slow | DBTDL | 60 to 80 °C |

Field-Proven Experimental Protocol: Synthesis of a Carbamate Derivative

This protocol describes a reliable, self-validating method for conjugating this compound to a primary alcohol.

Objective: To synthesize tert-butyl 3-((4-methoxybenzyl)oxy)carbonylamino)propanoate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxybenzyl alcohol (1.0 eq)

-

Dibutyltin dilaurate (DBTDL, 0.01 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Protocol:

-

Preparation (Trustworthiness Check): All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Anhydrous DCM should be obtained from a solvent purification system or by distillation over calcium hydride. 4-Methoxybenzyl alcohol should be dried by dissolving in toluene and evaporating to an oil in vacuo.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxybenzyl alcohol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Catalyst Addition: Add DBTDL (0.01 eq) to the stirred solution.

-

Reagent Addition: Add this compound (1.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting alcohol spot indicates reaction completion. Alternatively, monitor via IR spectroscopy by observing the disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a few drops of methanol to consume any unreacted isocyanate. Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure carbamate product as a white solid or colorless oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling of Isocyanates

This compound, like all isocyanates, requires careful handling due to its toxicity.[7]

-

Hazard Profile: It is highly flammable, toxic if swallowed, and fatal if inhaled.[8] It causes severe skin burns and eye damage and may cause allergic skin reactions or asthma-like symptoms.[7][8][9]

-

Required Precautions:

-

Always handle this reagent in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

-

In case of a spill, decontaminate with a solution of 5% aqueous ammonia in isopropanol.

-

Conclusion

This compound is a reagent of significant utility, defined by the predictable and robust reactivity of its isocyanate group. By understanding the interplay of electronic effects, the hierarchy of nucleophilic reactivity, and the critical need for anhydrous conditions, researchers can harness its power for precise molecular construction. The protocols and principles outlined in this guide provide a framework for the reliable and safe application of this versatile building block in advanced chemical synthesis.

References

-

tert-Butyl alcohol - Wikipedia . Source: Wikipedia. [Link]

- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents.

-

Isocyanate - Wikipedia . Source: Wikipedia. [Link]

-

tert-Butyl isocyanate | C5H9NO - PubChem . Source: National Institutes of Health. [Link]

-

[University, Organic Chem1] Does tert-butyl alcohol oxidize when added with chromate solution? : r/HomeworkHelp - Reddit . Source: Reddit. [Link]

-

t-Butyl Isocyanide | Request PDF - ResearchGate . Source: ResearchGate. [Link]

-

Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchGate . Source: ResearchGate. [Link]

-

tert-Butyl alcohol - Ataman Kimya . Source: Ataman Kimya. [Link]

-

Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization | Request PDF - ResearchGate . Source: ResearchGate. [Link]

-

tert-BUTYL ISOCYANATE HAZARD SUMMARY - NJ.gov . Source: New Jersey Department of Health. [Link]

-

Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

-

tert-Butyl isocyanide - Wikipedia . Source: Wikipedia. [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry . Source: Royal Society of Chemistry. [Link]

-

Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere . Source: Copernicus Publications. [Link]

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI . Source: MDPI. [Link]

-

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article) - OSTI.GOV . Source: U.S. Department of Energy. [Link]

-

The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed . Source: National Library of Medicine. [Link]

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine . Source: PCI Magazine. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pcimag.com [pcimag.com]

- 7. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

A Technical Guide to the Solubility of Tert-butyl 3-isocyanatopropanoate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-isocyanatopropanoate, a key intermediate in pharmaceutical and materials science research. In the absence of extensive public domain data, this document establishes a predictive framework for solubility based on the molecule's structural attributes and fundamental principles of physical organic chemistry. It synthesizes theoretical insights with actionable, field-proven experimental protocols, enabling researchers to effectively handle, dissolve, and utilize this reactive compound. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Challenge of a Bifunctional Reagent

This compound is a bifunctional molecule featuring a highly reactive isocyanate group and a sterically hindered tert-butyl ester. This unique combination makes it a valuable building block for introducing a protected carboxylic acid moiety via a urethane or urea linkage. Its application spans from the synthesis of novel polymers and dendrimers to the modification of biomolecules in drug delivery systems.

However, the very reactivity that makes this compound useful also presents significant challenges for its handling and application, particularly concerning its solubility. The isocyanate group is exquisitely sensitive to protic species, including water and alcohols, leading to rapid and often irreversible reactions.[1] Therefore, a thorough understanding of its solubility in inert, aprotic solvents is paramount for its successful use in synthesis and formulation. This guide will deconstruct the factors governing its solubility and provide a robust framework for its practical application.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level. To predict the solubility of this compound, we must analyze its structural components.

Molecular Structure:

-

Isocyanate Group (-N=C=O): A highly polar and reactive electrophilic group. It can act as a hydrogen bond acceptor.

-

Ester Group (-COO-): A polar group that can act as a hydrogen bond acceptor.[2]

-

Propyl Linker (-CH₂-CH₂-): A nonpolar, flexible alkyl chain.

-

Tert-butyl Group (-C(CH₃)₃): A bulky, nonpolar (hydrophobic) group that significantly influences the molecule's overall shape and steric accessibility.[3]

The presence of both polar (isocyanate, ester) and nonpolar (alkyl chain, tert-butyl) regions makes this compound an amphiphilic molecule. Its solubility will be a delicate balance between these competing characteristics.

Reactivity in Protic vs. Aprotic Solvents

The most critical factor governing solvent selection is the high reactivity of the isocyanate group.

-

Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are incompatible and should be strictly avoided for dissolution unless a reaction is intended.[1] Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[4] With alcohols, they form stable urethane linkages. These reactions consume the starting material and alter the properties of the solution. A product page for the analogous compound, ethyl 3-isocyanatopropanoate, explicitly states it is "not miscible with water" and is moisture sensitive.[5][6]

-

Aprotic Solvents (e.g., Ethers, Ketones, Esters, Hydrocarbons, Halogenated Solvents): These are the solvents of choice for dissolving and handling this compound. Within this class, solubility will vary based on polarity matching.

Predicted Solubility Profile

Based on its structure, we can predict its solubility in common aprotic solvent classes:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | The high polarity of these solvents effectively solvates the polar isocyanate and ester groups. These are excellent choices for achieving high concentrations. |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate to High | These solvents have moderate polarity and can act as hydrogen bond acceptors, interacting favorably with the solute. THF and dioxane are expected to be good solvents. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | "Like dissolves like" principle applies strongly here. The ester functionality in the solvent will have a strong affinity for the ester group in the solute.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Similar to esters and ethers, the polarity and hydrogen bond accepting capability of ketones should lead to good solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. DCM is often an effective solvent for a wide range of organic compounds and is expected to dissolve the solute. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The nonpolar aromatic ring can interact with the nonpolar alkyl and tert-butyl groups, but solvation of the polar functional groups is less effective. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These are nonpolar solvents and are unlikely to effectively solvate the polar isocyanate and ester functionalities, leading to poor solubility. |

The bulky tert-butyl group is known to suppress aggregation and can enhance solubility in less polar environments compared to a linear alkyl chain.[3] However, the dominant polar groups will likely dictate a preference for polar aprotic solvents.

Experimental Determination of Solubility: A Protocol for Reactive Compounds

Given the lack of published data, experimental verification is essential. A modified shake-flask method, the gold standard for thermodynamic solubility, is recommended.[8] This protocol incorporates necessary precautions for handling a moisture-sensitive and reactive compound.

Core Principle

An excess of the solute is agitated in a solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Mandatory Safety Precautions

-

All handling of this compound and its solutions must be performed in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory.[9]

-

All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to eliminate any traces of water.

-

Solvents must be of high purity and anhydrous (e.g., passed through a solvent purification system or stored over molecular sieves).

Step-by-Step Experimental Workflow

-

Preparation:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of pre-weighed, dry glass vials. Ensure undissolved solid will be clearly visible.

-

Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent to each vial.

-

Seal the vials tightly with caps containing inert liners (e.g., PTFE).

-

-

Equilibration:

-

Place the vials in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For non-polymeric small molecules, 24 hours is typically adequate, but 48 hours is recommended to ensure equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a vertical position for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a dry, inert syringe fitted with a PTFE syringe filter (e.g., 0.22 µm pore size). This step is critical to remove any microscopic solid particles.

-

-

Analysis (Derivatization followed by HPLC):

-

Direct analysis of the isocyanate is challenging. A reliable method involves immediate derivatization.

-

Prepare a derivatizing solution (e.g., a known concentration of di-n-butylamine in the same anhydrous solvent).

-

Transfer a precisely known volume or weight of the filtered saturated solution into a vial containing a known excess of the derivatizing solution. This will instantly convert the isocyanate into a stable urea derivative.

-

Analyze the resulting solution by High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][10] A reverse-phase C18 column is typically suitable.

-

Create a calibration curve using known concentrations of a pre-synthesized standard of the urea derivative to quantify the concentration in the sample.

-

-

Calculation:

-

From the HPLC data, calculate the concentration of the urea derivative in the analyzed sample.

-

Using stoichiometry, back-calculate the concentration of the original this compound in the saturated solution. Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Workflow Visualization

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Safe Storage, Handling, and Disposal

Proper management of this compound is crucial to maintain its chemical integrity and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11] Storage at refrigerated temperatures (2-8 °C) is often recommended to minimize potential degradation over time.[6]

-

Handling: Always handle under an inert atmosphere. Use dry glassware and syringes. Avoid contact with incompatible materials, especially water, alcohols, amines, and strong bases or acids.[9]

-

Spill & Disposal: In case of a minor spill, absorb the material with an inert, dry absorbent such as sand or vermiculite.[12] Do not use water. The contaminated absorbent should be collected in an open container (do not seal, as CO₂ evolution from reaction with ambient moisture can cause pressure buildup) and treated with a decontamination solution (e.g., a mixture of sodium carbonate, detergent, and water).[13] All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

References

-

(Reference not directly used in text, but provides context on isocyanate reactions) The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]

-

Ethyl 3-isocyanatopropionate, 98% 1 g. Thermo Scientific Alfa Aesar. [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]

-

Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. [Link]

-

How to Enhance Isocyanate Storage and Handling Safety?. Patsnap Eureka. [Link]

-

Isocyanate. Cargo Handbook. [Link]

-

Isocyanate-based multicomponent reactions. PubMed Central. [Link]

- (Reference not directly used in text, but provides context on solubility determination) Method for determining solubility of a chemical compound.

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

-

Isocyanates – A family of chemicals. Transport Canada. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

-

Isocyanate. Wikipedia. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

This compound (C8H13NO3). PubChemLite. [Link]

-

tert-Butyl isocyanate. PubChem. [Link]

-

(Reference not directly used in text, but provides context on synthesis) Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

Isocyanates – A family of chemicals. Transport Canada. [Link]

-

1.2.1 - Isocyanate Reactions. Poliuretanos. [Link]

- (Reference not directly used in text, but provides context on synthesis) CN108395383B - Synthesis method of tert-butyl isocyanate.

-

(PDF) A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

-

(Reference not directly used in text, but provides context on synthesis) Industrial synthesis method of tert-butyl isocyanate. Patsnap Eureka. [Link]

-

Ester. Wikipedia. [Link]

- (Reference not directly used in text, but provides context on synthesis) CN106543036A - A kind of industrial preparative method of tertiary butyl isocyanates.

-

Ethyl 3-isocyanatopropanoate. PubChem. [Link]

- (Reference not directly used in text, but provides context on synthesis) Production method for an alkyl isocyanate.

-

Hansen solubility parameter. Wikipedia. [Link]

-

Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. ResearchGate. [Link]

-

Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]

-

Polarities of Solvents. Shodex. [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. [Link]

-

Isocyanate. Wikipedia. [Link]

Sources

- 1. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. Isocyanates – A family of chemicals [tc.canada.ca]

- 13. fsi.co [fsi.co]

- 14. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]

Spectroscopic Characterization of Tert-butyl 3-isocyanatopropanoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-isocyanatopropanoate, a key intermediate in the synthesis of various organic compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Overview

This compound possesses a unique combination of functional groups: an isocyanate, an ester, and a bulky tert-butyl group. Understanding the spectroscopic signature of each of these components is crucial for its unambiguous identification and for monitoring its reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be readily assigned.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.45 | Singlet | 9H |

| -CH₂-C=O | ~2.60 | Triplet | 2H |

| -CH₂-NCO | ~3.60 | Triplet | 2H |

Interpretation:

-

The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm due to the absence of adjacent protons.

-

The methylene protons adjacent to the carbonyl group (-CH₂-C=O ) are deshielded and will likely appear as a triplet around 2.60 ppm, coupled to the neighboring methylene group.

-

The methylene protons adjacent to the isocyanate group (-CH₂-NCO ) are further deshielded by the electronegative nitrogen and will resonate at a lower field, expected around 3.60 ppm, also as a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Acquire the spectrum at room temperature. Common parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| (CH₃)₃ C- | ~28 |

| (CH₃)₃C - | ~81 |

| -CH₂ -C=O | ~35 |

| -CH₂ -NCO | ~40 |

| -C =O | ~171 |

| -N=C =O | ~122 |

Interpretation:

-

The three equivalent methyl carbons of the tert-butyl group will appear around 28 ppm.

-

The quaternary carbon of the tert-butyl group is expected to resonate around 81 ppm.

-

The methylene carbon adjacent to the carbonyl group (-CH₂-C=O ) will be found at approximately 35 ppm.

-

The methylene carbon attached to the isocyanate group (-CH₂-NCO ) is expected around 40 ppm.

-

The carbonyl carbon of the ester is significantly deshielded and will appear downfield, around 171 ppm.

-

The carbon of the isocyanate group will have a characteristic chemical shift in the range of 122 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a frequency that is approximately one-fourth of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).[1]

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. This compound has two strong and characteristic absorption bands.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | ~2270 | Strong, Sharp |

| Ester Carbonyl (C=O) | ~1730 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C-O (Ester) | 1150-1250 | Strong |

Interpretation:

-

The most prominent and diagnostic peak will be the strong, sharp absorption band around 2270 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O) .

-

A strong absorption band around 1730 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group (C=O) .

-

The region between 2850-3000 cm⁻¹ will show C-H stretching vibrations of the aliphatic parts of the molecule.

-

A strong band in the fingerprint region, between 1150-1250 cm⁻¹ , is expected for the C-O stretching of the ester.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₁₃NO₃) is approximately 171.0895 g/mol . The nominal mass would be 171.

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl cation (CH₃)₃C⁺ (m/z = 57), leading to a fragment ion at m/z = 114.

-

Loss of isobutylene: Cleavage of the tert-butyl ester can also proceed via a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈, m/z = 56) and the formation of the corresponding carboxylic acid fragment ion at m/z = 115.

-

Cleavage of the propanoate chain: Fragmentation can also occur along the propanoate chain, leading to smaller fragment ions.

-

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The key spectroscopic features—the distinct proton and carbon signals in NMR, the strong isocyanate and carbonyl absorptions in IR, and the characteristic fragmentation pattern in MS—serve as a reliable fingerprint for the identification and purity assessment of this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23577, Tert-Butyl isocyanide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates. Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Purity and quality specifications of commercial Tert-butyl 3-isocyanatopropanoate

An In-depth Technical Guide to the Purity and Quality Specifications of Commercial Tert-butyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of this compound in Synthesis

This compound (CAS No. 103558-13-4) is a bifunctional chemical reagent of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive isocyanate moiety (-N=C=O) and a tert-butyl ester, a common protecting group. This unique combination allows it to act as a versatile building block, primarily for introducing a protected carboxylic acid functionality via a stable carbamate or urea linkage. In drug development, it is frequently used as a linker or spacer to conjugate different molecular fragments, modify peptides, or synthesize complex heterocyclic systems.[1][2]

Given its role as a foundational component in multi-step synthetic pathways, the purity and quality of commercial this compound are not merely desirable—they are critical. The presence of impurities can lead to unpredictable reaction outcomes, the formation of complex side-products, and ultimately, the compromise of final compound integrity and yield. This guide provides a comprehensive framework for understanding and assessing the critical quality attributes of this reagent, grounded in established analytical principles.

Critical Quality Attributes (CQAs) and Typical Specifications

The quality of this compound is defined by a set of physicochemical properties and purity thresholds. These attributes ensure the material is what it purports to be and is suitable for its intended use.

| Parameter | Specification | Significance |

| Appearance | Colorless to pale yellow liquid | Indicates gross contamination or degradation. |

| Identity | Conforms to reference spectra (FTIR, NMR) | Confirms the correct molecular structure. |

| Assay (Purity) | ≥ 97.0% (by GC or Titration) | Ensures a high concentration of the active reagent. |

| Isocyanate (-NCO) Content | Corresponds to Assay value | Directly measures the reactive functional group responsible for its synthetic utility. |

| Residual Solvents | Varies by synthesis route (e.g., Toluene, Dichloromethane) | Solvents can interfere with subsequent reactions or introduce contaminants. |

| Water Content | ≤ 0.05% | Water rapidly reacts with the isocyanate group, leading to degradation.[3] |

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is required to fully characterize the purity and quality of this compound. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a complete profile.

Identity Confirmation

A. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's chemical bonds, causing them to vibrate. Each type of bond absorbs at a characteristic frequency, creating a unique spectral "fingerprint."

-

Causality: This is the most direct and rapid method for confirming the presence of the critical isocyanate functional group. The N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band around 2270-2250 cm⁻¹ . The presence of the ester is confirmed by the strong carbonyl (C=O) stretch at approximately 1730-1750 cm⁻¹ . The absence of broad peaks in the 3200-3400 cm⁻¹ region can also suggest the absence of significant amine or alcohol impurities.[4][5][6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to elucidate the structure of a molecule. The chemical shift, splitting pattern, and integration of signals provide detailed information about the molecular framework.

-

Causality: While FTIR confirms functional groups, NMR confirms the complete molecular structure and the relative ratio of its different parts.

-

¹H NMR: Provides unambiguous confirmation of the proton environment. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group (~1.4-1.5 ppm) and two triplets for the two methylene (-CH₂-) groups of the propanoate chain.[7][8][9][10][11]

-

¹³C NMR: Confirms the carbon skeleton, including the quaternary carbon of the tert-butyl group, the ester carbonyl, and the highly characteristic isocyanate carbon signal.

-

Purity and Impurity Assessment

A. Gas Chromatography (GC)

-

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile gas phase (carrier gas). A Flame Ionization Detector (FID) is commonly used for quantification.

-